molecular formula C28H22N2OS B3268160 4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 476284-33-0

4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3268160
CAS No.: 476284-33-0
M. Wt: 434.6 g/mol
InChI Key: CHRUXTNYKWPOMP-UHFFFAOYSA-N
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Description

4-Benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 6-methyl-1,3-benzothiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: Research has explored its use in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Benzamide derivatives: These compounds have the benzamide group but may have different aromatic or aliphatic substituents.

Uniqueness: 4-Benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific combination of benzothiazole and benzamide groups, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2OS/c1-19-7-16-25-26(17-19)32-28(30-25)23-12-14-24(15-13-23)29-27(31)22-10-8-21(9-11-22)18-20-5-3-2-4-6-20/h2-17H,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUXTNYKWPOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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